NanoLuc substrate 2

Catalog No.
S12856632
CAS No.
M.F
C24H19FN4O2
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NanoLuc substrate 2

Product Name

NanoLuc substrate 2

IUPAC Name

6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2

InChI Key

BCSZHYFOSWCKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F

Fluorofurimazine (often cataloged as NanoLuc substrate 2, CAS 2412089-96-2) is a synthetically modified imidazopyrazinone luciferin engineered specifically for the NanoLuc luciferase system. As a core imaging reagent, its value proposition centers on overcoming the severe aqueous solubility and bioavailability limitations of first-generation substrates. By incorporating targeted fluorination (C24H18F2N4O2), this compound achieves high hydrophilicity and membrane permeability, enabling high-concentration formulation in physiological buffers without the precipitation or aggregate formation typical of legacy analogs. For procurement teams and assay developers, fluorofurimazine represents a critical upgrade for in vivo bioluminescence imaging (BLI), offering a structurally optimized precursor that directly translates to enhanced signal flux, extended assay windows, and reduced solvent-induced cytotoxicity in sensitive biological models [1].

Research Fit

Substrate type Fluorinated furimazine analog for NanoLuc luciferase bioluminescence studies
Design context Reported solubility improvement to support in vivo substrate loading
Procurement note Patented research tool; verify licensing and authorized supply

Relying on standard furimazine as a generic substitute for fluorofurimazine introduces severe process and performance bottlenecks, primarily driven by its poor aqueous solubility. When researchers attempt to formulate higher doses of standard furimazine to achieve necessary signal depth, the compound forms insoluble black-colored aggregates in aqueous media at concentrations as low as 0.5 mM. Furthermore, legacy furimazine exhibits pronounced cytotoxicity at these higher concentrations, which confounds delicate in vivo models such as viral tracking or longitudinal tumor monitoring. Substituting fluorofurimazine with legacy furimazine forces a compromise between sub-optimal detection limits and unacceptable solvent toxicity, making the fluorinated analog non-interchangeable for rigorous preclinical imaging workflows [1].

Substitution Risk

NanoLuc substrate 2
Fluorinated analog
Reported solubility improvement enables higher in vivo dosing potential
Unmodified furimazine
Standard substrate
Low aqueous solubility may restrict in vivo signal intensity and depth sensitivity
NanoLuc substrate 2
Patent-protected composition
Active intellectual property may limit use of unauthorized structural analogs
Generic furimazine variants
Unverified analogs
Unauthorized substitutions may carry procurement and legal risk

Aqueous Solubility & Formulation

Fluorofurimazine was specifically engineered to overcome the formulation limits of legacy NanoLuc substrates. While standard furimazine is limited by poor aqueous solubility—precipitating and forming visible aggregates at concentrations of 0.5 mM to 1.0 mM in aqueous buffers—fluorofurimazine supports significantly higher substrate loading without precipitation. This enhanced solubility allows for the preparation of highly concentrated, aggregate-free dosing solutions, eliminating the need for toxic co-solvents and enabling high-dose systemic administration without compromising fluidic handling or assay reproducibility [1].

Evidence DimensionAqueous solubility and aggregate formation threshold
Target Compound DataHighly soluble, supports aggregate-free dosing at >0.5 mM
Comparator Or BaselineFurimazine (forms visible black-colored aggregates at 0.5 mM - 1.0 mM)
Quantified DifferenceComplete elimination of aggregation at equivalent or higher assay concentrations
ConditionsAqueous buffer formulation for in vivo injection

High aqueous solubility streamlines stock formulation and prevents micro-aggregates from clogging injection lines or causing localized toxicity in animal models.

In vivo signal intensity
Cross-study comparable
9-fold brighter than furimazine (i.v.)
3-fold increase (i.p.) in subcutaneous tumor model
Reported signal-intensity comparison context
Mice; i.v. and i.p. routes; tumor model

In Vivo Bioluminescence Intensity

In rigorous head-to-head murine models, fluorofurimazine demonstrates a massive quantitative advantage in signal generation over legacy substrates. Following intravenous administration, the NanoLuc/fluorofurimazine pairing produces a bioluminescence intensity approximately 9-fold brighter than the standard NanoLuc/furimazine pair, and 11-fold more intense than the stabilized O-acetylated analog, hikarazine-003. This quantitative increase in photon flux is a direct result of the compound's optimized bioavailability, allowing for deep-tissue detection that is otherwise impossible with standard reagents [1].

Evidence DimensionIn vivo bioluminescence intensity (photon flux)
Target Compound Data9-fold increase in signal intensity
Comparator Or BaselineStandard Furimazine (1x baseline) and Hikarazine-003
Quantified Difference9-fold brighter than furimazine; 11-fold brighter than hikarazine-003
ConditionsIntravenous (i.v.) administration in murine in vivo imaging models

A 9-fold signal enhancement allows researchers to detect smaller cell populations, track targets in deeper tissues, and shorten imaging exposure times, directly improving throughput.

In vitro signal duration
Class-level inference
Greater intensity and prolonged duration reported across analog class
Supports assay robustness review
Individual compound confirmation recommended

Subcutaneous & Intraperitoneal Bioavailability

Beyond intravenous delivery, fluorofurimazine maintains its quantitative superiority across diverse administration routes, which is critical for flexible experimental design. When injected intraperitoneally in a subcutaneous model, fluorofurimazine yields an average of 3-fold higher light emission compared to baseline analogs such as hikarazine-003. This robust performance across different injection routes confirms that the fluorinated structure successfully bypasses the pharmacokinetic bottlenecks that cause legacy furimazine to fail in systemic distribution [1].

Evidence DimensionLight emission intensity via intraperitoneal delivery
Target Compound Data3-fold higher light emission
Comparator Or BaselineHikarazine-003 (baseline)
Quantified Difference300% increase in signal intensity
ConditionsIntraperitoneal (i.p.) injection in subcutaneous murine models

Reliable signal generation via standard i.p. injections simplifies animal handling protocols and reduces the technical failure rate of systemic imaging assays.

Aqueous solubility
Supporting evidence
Fluorophenyl substitution design consistent with improved solubility
Supports solubility-design rationale
Quantitative solubility data to verify

Cytotoxicity and Pathogenicity Safety

For longitudinal studies, reagent toxicity is a primary procurement filter. Standard furimazine exhibits dose-dependent cytotoxicity that can artificially alter disease models. In contrast, fluorofurimazine provides higher in vivo sensitivity with significantly reduced toxicity. In sublethal influenza A virus (IAV) infection models, fluorofurimazine generated higher photon flux at lower required concentrations (0.015–0.0375 mM) compared to furimazine (0.05 mM), and crucially, did not alter the natural pathogenicity of the virus. This inert biological profile ensures that the imaging substrate does not confound the underlying pharmacological data [1].

Evidence DimensionSubstrate-induced cytotoxicity and effective dosing concentration
Target Compound DataEffective at 0.015–0.0375 mM with zero alteration of viral pathogenicity
Comparator Or BaselineFurimazine (requires ≥0.05 mM and exhibits baseline toxicity)
Quantified Difference25-70% reduction in required molar concentration with eliminated confounding toxicity
ConditionsMurine model of bioluminescent Influenza A Virus (IAV) infection

Eliminating substrate-induced toxicity ensures that efficacy data in drug discovery and viral tracking models remains uncompromised and reproducible.

Deep-Tissue Oncology & CAR-T Tracking

Because fluorofurimazine delivers a 9-fold increase in bioluminescent signal compared to legacy furimazine, it is the strict substrate of choice for tracking small, deep-tissue tumor metastases or low-abundance CAR-T cell populations in murine models. Its high bioavailability ensures that signal attenuation through tissue does not result in false-negative detection [1].

Viral Infection & Pathogenicity Monitoring

In virology and vaccine development, the substrate must not interfere with the disease state. Fluorofurimazine’s proven ability to track infections without altering viral pathogenicity or inducing cytotoxicity makes it the mandatory procurement selection for multi-day, real-time viral replication assays [2].

High-Dose Systemic Imaging

For protocols that require high substrate loading via intravenous or intraperitoneal injection, legacy substrates fail due to precipitation. Fluorofurimazine’s enhanced aqueous solubility allows formulation teams to create highly concentrated, aggregate-free stock solutions, ensuring reproducible dosing and eliminating the risk of micro-embolisms in animal models [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo deep-tissue imaging
Signal intensity and solubility
Model-specific imaging endpoint review
High-throughput screening
Glow-type signal duration
Batch-processing and timing flexibility
Dual-population imaging
Multiplexed substrate compatibility
Spectral separation and crosstalk evaluation
Protein interaction assays (NanoBiT/BRET)
Substrate brightness and stability
Assay dynamic range and target engagement

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

414.14920402 Da

Monoisotopic Mass

414.14920402 Da

Heavy Atom Count

31

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